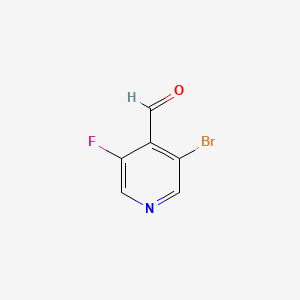

3-Bromo-5-fluoroisonicotinaldehyde

Beschreibung

BenchChem offers high-quality 3-Bromo-5-fluoroisonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-fluoroisonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYWTNJGTMRSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700088 | |

| Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-02-5 | |

| Record name | 3-Bromo-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-fluoropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-5-fluoroisonicotinaldehyde (CAS 1227573-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoroisonicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of novel heterocyclic compounds with potential therapeutic applications.

This technical guide provides a summary of the available information on the properties, synthesis, and potential applications of 3-Bromo-5-fluoroisonicotinaldehyde.

Physicochemical Properties

Limited publicly available data exists for the detailed physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde. The following table summarizes the core information gathered from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 1227573-02-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₃BrFNO | Chemical Supplier Catalogs |

| Molecular Weight | 204.00 g/mol | Chemical Supplier Catalogs |

| Physical Form | Solid | Chemical Supplier Catalogs |

| Purity | Typically ≥97% | Chemical Supplier Catalogs |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources. Researchers should determine these properties experimentally.

Synthesis

Proposed Synthetic Workflow

The synthesis could potentially proceed via the bromination of a suitable fluoro-substituted isonicotinaldehyde precursor.

Caption: Proposed synthetic workflow for 3-Bromo-5-fluoroisonicotinaldehyde.

Hypothetical Experimental Protocol

This is a generalized, hypothetical protocol and requires experimental validation and optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisonicotinaldehyde in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. For radical-initiated reactions, a radical initiator like azobisisobutyronitrile (AIBN) may be added, or the reaction could be initiated with UV light. For electrophilic substitution, a Lewis acid catalyst might be necessary.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid by-products (e.g., succinimide if NBS is used). Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 3-Bromo-5-fluoroisonicotinaldehyde.

Spectroscopic Characterization

While specific spectra for 3-Bromo-5-fluoroisonicotinaldehyde are not publicly available, the expected spectroscopic data can be predicted based on its structure. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. |

| ¹³C NMR | Signals for the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.00 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound. |

Applications in Drug Discovery

3-Bromo-5-fluoroisonicotinaldehyde is listed as a building block and intermediate for pharmaceutical and medicinal chemistry. The presence of three distinct functional groups provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

While specific examples of marketed drugs synthesized from this exact intermediate are not readily found in public literature, its structural motifs are present in various classes of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the bromo and fluoro substituents can be used to modulate the electronic and steric properties of a molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties.

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination to form substituted amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

These transformations allow for the incorporation of the 3-bromo-5-fluoropyridinyl moiety into a wide range of molecular architectures for screening in drug discovery programs.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological activity data for 3-Bromo-5-fluoroisonicotinaldehyde itself, a diagram of a specific signaling pathway it modulates cannot be provided. However, a logical relationship diagram illustrating its role as a key intermediate in a drug discovery workflow can be conceptualized.

Caption: Role of 3-Bromo-5-fluoroisonicotinaldehyde in a drug discovery workflow.

This diagram illustrates the logical progression from the starting intermediate, through chemical library synthesis and screening, to the identification of a potential drug candidate.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Bromo-5-fluoroisonicotinaldehyde is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

Researchers should always consult the full Safety Data Sheet from the supplier before handling this chemical and adhere to all institutional safety protocols.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data are limited in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of new chemical entities. It is imperative for researchers to conduct their own thorough characterization and safety assessments when working with this compound.

In-depth Technical Guide: Physicochemical Properties of 3-Bromo-5-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its specific substitution pattern, this compound presents a unique electronic and steric profile, making it a valuable building block for the development of novel therapeutic agents. This document collates available data on its chemical and physical characteristics, safety information, and proposed experimental protocols. It is important to note that while extensive searches have been conducted, specific experimental data for some properties and its biological activity, particularly its role in signaling pathways, are not extensively documented in publicly available literature.

Core Physicochemical Properties

3-Bromo-5-fluoroisonicotinaldehyde is a solid at room temperature, appearing as a pale-yellow to yellow-brown substance. Its core identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-fluoroisonicotinaldehyde | [1] |

| Synonyms | 3-Bromo-5-fluoropyridine-4-carboxaldehyde | |

| CAS Number | 1227573-02-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrFNO | [2][6] |

| Molecular Weight | 204.00 g/mol | [2][6] |

| Physical Form | Solid | [1] |

| Appearance | Pale-yellow to Yellow-brown | |

| Purity | Typically ≥97% or ≥98% from commercial suppliers | [1][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

Spectroscopic and Physicochemical Data

| Parameter | Data/Prediction | Source/Notes |

| Boiling Point (Predicted) | 227.5 ± 35.0 °C | |

| Density (Predicted) | 1.778 ± 0.06 g/cm³ | |

| pKa (Predicted) | -1.54 ± 0.28 | |

| Solubility | No experimental data found. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Melting Point | No experimental data found. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include two aromatic protons and one aldehyde proton. The chemical shifts and coupling constants will be influenced by the electronegative bromine and fluorine atoms and the aldehyde group.

-

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde will appear significantly downfield (typically 190-200 ppm)[7][8][9]. The carbons attached to bromine and fluorine will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromo-5-fluoroisonicotinaldehyde would exhibit characteristic absorption bands for the following functional groups:

-

C-H stretch (aromatic): Around 3100-3000 cm⁻¹[10].

-

C=O stretch (aldehyde): A strong band typically in the region of 1710-1685 cm⁻¹[10].

-

C=C and C=N stretch (aromatic ring): In the 1600-1400 cm⁻¹ region[10].

-

C-F stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

-

C-Br stretch: Typically in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 204 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br)[11][12][13]. Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29)[11].

Safety and Handling

Based on available safety data, 3-Bromo-5-fluoroisonicotinaldehyde is classified as harmful if swallowed and may cause skin and eye irritation.

| Hazard | GHS Classification | Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) | P280, P305+P351+P338 |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to 3-Bromo-5-fluoroisonicotinaldehyde involves the formylation of 3-bromo-5-fluoropyridine. This can be achieved via a Directed ortho-Metalation (DoM) reaction followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Methodology:

-

Reaction Setup: A solution of 3-bromo-5-fluoropyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added dropwise to effect deprotonation at the C4 position, which is activated by the adjacent nitrogen and fluorine atoms.

-

Formylation: After stirring for a suitable time to ensure complete metalation, anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the carbonyl carbon of DMF.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available research detailing the biological activity of 3-Bromo-5-fluoroisonicotinaldehyde or its involvement in any specific signaling pathways. Halogenated pyridines are known to be scaffolds for a variety of biologically active molecules, including kinase inhibitors and GPCR modulators. The presence of the aldehyde group also allows for its use in the synthesis of Schiff bases and other derivatives for biological screening.

Hypothetical Screening Workflow for Biological Activity

Given the lack of data, a logical next step for researchers would be to screen this compound for potential biological activity. The following diagram outlines a general workflow for such a screening process.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a readily accessible synthetic intermediate with potential applications in drug discovery and materials science. This guide has summarized the available physicochemical data and provided a proposed experimental framework for its synthesis and characterization. A significant knowledge gap exists regarding its biological activity and interaction with signaling pathways. The outlined hypothetical screening workflow provides a roadmap for future research to elucidate the potential therapeutic value of this compound and its derivatives. Further experimental validation of its properties and biological functions is highly encouraged.

References

- 1. 3-Bromo-5-fluoroisonicotinaldehyde | 1227573-02-5 [sigmaaldrich.com]

- 2. 1227573-02-5|3-Bromo-5-fluoroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-fluoroisonicotinaldehyde [summedchem.com]

- 4. 3-Bromo-5-fluoroisonicotinaldehyde | [frontierspecialtychemicals.com]

- 5. 3-bromo-5-fluoroisonicotinaldehyde | 1227573-02-5 [amp.chemicalbook.com]

- 6. 2-Bromo-5-fluoroisonicotinaldehyde | C6H3BrFNO | CID 45480328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 3-Bromo-5-fluoroisonicotinaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-fluoroisonicotinaldehyde, a key building block in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information for their work.

Chemical Structure and Properties

3-Bromo-5-fluoroisonicotinaldehyde, with the CAS Number 1227573-02-5, is a substituted pyridine derivative.[1][2][3][4] Its structure features a pyridine ring with a bromo, a fluoro, and an aldehyde functional group, making it a versatile reagent for a variety of chemical transformations.

Structure Diagram:

Caption: Connectivity of 3-Bromo-5-fluoroisonicotinaldehyde.

Physicochemical Data

The key quantitative data for 3-Bromo-5-fluoroisonicotinaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO | [1][2][4] |

| Molecular Weight | 204.00 g/mol | [1][4][5] |

| CAS Number | 1227573-02-5 | [1][2][3][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| SMILES | O=CC1=C(F)C=NC=C1Br | [4] |

| InChI Key | ZGYWTNJGTMRSDK-UHFFFAOYSA-N | [1] |

Experimental Protocols and Applications

Detailed experimental protocols for the synthesis or use of 3-Bromo-5-fluoroisonicotinaldehyde are typically found within specific research publications that utilize this compound as a starting material or intermediate. As a chemical reagent, it does not have associated "signaling pathways" in the biological sense. The value of this compound lies in its utility in organic synthesis, where the aldehyde group can undergo various reactions such as reductive amination, Wittig reactions, and oxidations, while the bromo and fluoro substituents can be used in cross-coupling reactions to build more complex molecules.

For specific experimental procedures, researchers are advised to consult scientific databases and journals for publications that describe the synthesis of derivatives of this compound.

Logical Workflow for Synthetic Utilization:

Caption: Synthetic pathways using the compound.

References

- 1. 3-Bromo-5-fluoro-pyridine-4-carboxaldehyde | 1227573-02-5 [sigmaaldrich.com]

- 2. 3-Bromo-5-fluoroisonicotinaldehyde | 1227573-02-5 [sigmaaldrich.com]

- 3. 3-Bromo-5-fluoroisonicotinaldehyde [summedchem.com]

- 4. 1227573-02-5|3-Bromo-5-fluoroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-5-fluoroisonicotinaldehyde | C6H3BrFNO | CID 45480328 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Potential Applications of 3-Bromo-5-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential therapeutic relevance of the heterocyclic compound 3-Bromo-5-fluoroisonicotinaldehyde. Drawing from available safety data and the documented biological activities of structurally similar molecules, this document aims to equip researchers with the essential information for its safe utilization and exploration in drug discovery, particularly in the context of inflammatory diseases and oncology.

Compound Identification and Properties

3-Bromo-5-fluoroisonicotinaldehyde, also known as 3-Bromo-5-fluoropyridine-4-carboxaldehyde, is a substituted pyridine derivative. Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 1227573-02-5 |

| Molecular Formula | C₆H₃BrFNO |

| Molecular Weight | 204.00 g/mol |

| Appearance | Solid |

| Synonyms | 3-bromo-5-fluoropyridine-4-carboxaldehyde |

| InChI Key | ZGYWTNJGTMRSDK-UHFFFAOYSA-N |

| Storage Temperature | Ambient Storage, keep in a dark, dry, and well-ventilated place.[1] |

Safety and Hazard Information

Comprehensive safety data indicates that 3-Bromo-5-fluoroisonicotinaldehyde is a hazardous substance that requires careful handling. The compound is classified with multiple hazard statements according to the Globally Harmonized System (GHS).

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Signal Word: Warning[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.

| Precautionary Code | Recommendation |

| P260/P261 | Do not breathe dust/fume/gas/mist/vapors/spray.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point.[2] |

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Fire-Fighting and Accidental Release Measures

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

Spill Response: Avoid dust formation. Wear appropriate PPE. For small spills, sweep up the solid material, place it in a suitable container for disposal. For large spills, prevent entry into waterways and contact emergency services.

Potential Biological Significance: Targeting the IRAK4 Signaling Pathway

While direct biological studies on 3-Bromo-5-fluoroisonicotinaldehyde are not extensively published, its structural features are present in compounds identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the innate immune response, acting as a central node in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).

The dysregulation of the IRAK4 pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers like diffuse large B-cell lymphoma.[2][4] IRAK4's essential role in these signaling cascades makes it a compelling target for therapeutic intervention.[5][6] The inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK pathways, which are crucial for the production of inflammatory cytokines.[2][7]

Below is a diagram illustrating the canonical IRAK4 signaling pathway, a potential target for compounds like 3-Bromo-5-fluoroisonicotinaldehyde.

Experimental Protocols: A Representative Synthetic Workflow

Detailed Methodologies (Hypothetical)

The following protocols are illustrative and based on procedures for analogous compounds described in the patent literature (e.g., CN102898358A).[8] Optimization for the specific synthesis of 3-Bromo-5-fluoroisonicotinaldehyde would be required.

Step 1: Bromination of an Aminopicoline Precursor

-

An aminopicoline starting material (1.0 eq) is dissolved in acetonitrile in a reaction vessel.

-

The vessel is cooled in an ice bath.

-

An aqueous solution of sodium bromide (NaBr) and sodium bromate (NaBrO₃) is added under vigorous stirring.

-

Sulfuric acid (H₂SO₄, ~1.5 eq) is added dropwise, maintaining the cool temperature.

-

The reaction is allowed to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

The reaction is neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization to yield the bromo-aminopicoline intermediate.[8]

Step 2: Diazotization and Fluorination

-

The bromo-aminopicoline intermediate (1.0 eq) is dissolved in anhydrous hydrogen fluoride (HF) in a suitable fluoropolymer reaction vessel at -78 °C. (Extreme caution is required when handling anhydrous HF).

-

Sodium nitrite (NaNO₂, ~1.1 eq) is added portion-wise to the solution.

-

The reaction mixture is stirred at a low temperature (e.g., -5 °C to 5 °C) for approximately 30 minutes.

-

The temperature is then raised (e.g., to 30-70 °C) and held for 30-60 minutes.

-

The reaction is carefully quenched by pouring it into an ice/water mixture.

-

The mixture is neutralized with saturated sodium bicarbonate solution.

-

The product is extracted with a solvent like dichloromethane.

-

The organic phase is dried and concentrated, and the resulting bromo-fluoropicoline is purified by recrystallization.[8]

Step 3: Oxidation to the Aldehyde The oxidation of the methyl group on the pyridine ring to an aldehyde can be achieved through various methods, depending on the specific substrate and desired selectivity. This step would require significant methods development. Potential oxidizing agents could include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), or other selective oxidants. The reaction conditions (solvent, temperature, time) would need to be carefully optimized to maximize the yield of the desired 3-Bromo-5-fluoroisonicotinaldehyde and minimize side products.

Conclusion

3-Bromo-5-fluoroisonicotinaldehyde is a hazardous chemical that necessitates stringent safety precautions during handling and storage. Its structural similarity to known inhibitors of IRAK4 suggests its potential as a valuable building block or lead compound in the development of novel therapeutics for inflammatory diseases and certain cancers. The provided information on its safety, potential biological targets, and a representative synthetic strategy serves as a foundational guide for researchers in the fields of medicinal chemistry and drug development. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

- 1. 1005291-43-9|2-Bromo-5-fluoroisonicotinaldehyde|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

3-Bromo-5-fluoroisonicotinaldehyde material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Material Safety Data Sheet (MSDS) from the manufacturer. Always refer to the manufacturer-provided SDS for the most current and comprehensive safety information.

Chemical Identification and Properties

This section provides key identifiers and physical and chemical properties for 3-Bromo-5-fluoroisonicotinaldehyde.

| Identifier | Value |

| Chemical Name | 3-Bromo-5-fluoroisonicotinaldehyde |

| Synonyms | 3-Bromo-5-fluoro-pyridine-4-carboxaldehyde |

| CAS Number | 1227573-02-5 |

| Molecular Formula | C₆H₃BrFNO |

| Molecular Weight | 204.00 g/mol [1] |

| Physical Form | Solid |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Purity | 97-98% |

| Storage Temperature | Ambient, or under inert atmosphere at 2-8°C |

| Physical and Chemical Properties | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

| InChI Key | ZGYWTNJGTMRSDK-UHFFFAOYSA-N |

Hazard Identification and Classification

3-Bromo-5-fluoroisonicotinaldehyde is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictograms:

GHS Hazard Classification Diagram

Caption: GHS Hazard classification for 3-Bromo-5-fluoroisonicotinaldehyde.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Objective: To outline the necessary precautions and personal protective equipment required for the safe handling of 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

-

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Storage

Objective: To provide guidelines for the safe storage of 3-Bromo-5-fluoroisonicotinaldehyde to maintain its stability and prevent hazardous situations.

Methodology:

-

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Some suppliers recommend storage under an inert atmosphere at 2-8°C.

-

Protect from moisture and light.

-

-

Incompatible Materials:

-

Keep away from strong oxidizing agents.

-

First Aid Measures

Objective: To provide immediate response procedures in case of accidental exposure to 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

-

Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

-

-

Skin Contact:

-

Immediately wash skin with plenty of soap and water for at least 15 minutes.

-

Remove contaminated clothing and shoes.

-

Seek medical attention if irritation develops or persists.

-

-

Inhalation:

-

Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

If not breathing, give artificial respiration.

-

Seek medical attention if you feel unwell.

-

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

-

Spill and Disposal Procedures

Objective: To outline the procedures for safely cleaning up spills and disposing of 3-Bromo-5-fluoroisonicotinaldehyde.

Methodology:

-

Spill Cleanup:

-

Wear appropriate personal protective equipment (see section 3.1).

-

Avoid generating dust.

-

Sweep up the spilled material and place it in a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a hazardous event involving 3-Bromo-5-fluoroisonicotinaldehyde.

Caption: A workflow for responding to incidents involving the compound.

References

The Versatility of 3-Bromo-5-fluoropyridine Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Applications, and Future Potential of 3-Bromo-5-fluoropyridine Derivatives in Medicinal Chemistry, Materials Science, and Agrochemicals.

The 3-bromo-5-fluoropyridine scaffold is a privileged structural motif that has garnered significant attention across various scientific disciplines. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the current research landscape surrounding 3-bromo-5-fluoropyridine derivatives, with a focus on their applications in drug discovery, materials science, and agriculture. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers in harnessing the full potential of this remarkable heterocyclic compound.

Medicinal Chemistry: A Scaffold for Potent Therapeutics

The pyridine ring is a well-established pharmacophore, and the strategic incorporation of bromine and fluorine atoms at the 3- and 5-positions, respectively, imparts favorable properties for drug design.[1] The bromine atom serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate the basicity of the pyridine nitrogen.[1]

Kinase Inhibition in Oncology

One of the most promising applications of 3-bromo-5-fluoropyridine derivatives is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]

A notable example is the second-generation TRK inhibitor, Selitrectinib (LOXO-195) , which is designed to overcome resistance to first-generation TRK inhibitors.[5][6] While the exact structure of Selitrectinib contains a derivative of a pyridine core, the principles of its design and the importance of the substituted pyridine ring are highly relevant. Selitrectinib potently inhibits TRKA, TRKB, and TRKC kinases, which are often constitutively activated in various cancers due to NTRK gene fusions.[1][7]

Table 1: Biological Activity of Selitrectinib (LOXO-195)

| Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) | Reference |

| TRKA | 0.6 | KM12 | ≤ 5 | [5][8][9] |

| TRKC | < 2.5 | CUTO-3 | ≤ 5 | [8][9] |

| TRKA G595R | 2.0 - 9.8 | MO-91 | ≤ 5 | [5][9] |

| TRKC G623R | 2.0 - 9.8 | - | - | [5][9] |

| TRKA G667C | 2.0 - 9.8 | - | - | [5][9] |

The mechanism of action of TRK inhibitors like Selitrectinib involves the blockade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation and survival.[4] Furthermore, TRK inhibitors have been shown to modulate the NFκB and NRF2 signaling pathways, which are involved in inflammation and oxidative stress responses.[10]

Neurological Disorders

The pyridine scaffold is also prevalent in drugs targeting the central nervous system (CNS). Derivatives of pyranopyridines have been investigated for their neurotropic activities, with some compounds exhibiting anticonvulsant, anxiolytic, and antidepressant effects.[11] While specific examples utilizing a 3-bromo-5-fluoropyridine core in this context are less documented in the readily available literature, the favorable physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and blood-brain barrier permeability, make this an area ripe for exploration. The development of novel protopine derivatives, for instance, has shown promise in alleviating tau pathology in models of Alzheimer's disease.[12]

Materials Science: Building Blocks for Advanced Materials

In the realm of materials science, 3-bromo-5-fluoropyridine derivatives are emerging as valuable components for the synthesis of organic electronic materials. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent, can be leveraged to tune the electronic and optical properties of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

While specific data for 3-bromo-5-fluoropyridine-containing OLEDs is not extensively published, related heterocyclic systems have demonstrated significant promise. For instance, OLEDs based on carbazole and thienopyrroledione derivatives have achieved impressive performance metrics, with high luminance and external quantum efficiencies.[13][14] The introduction of a 3-bromo-5-fluoropyridine unit into such systems could potentially lead to further improvements in device performance by modifying charge transport characteristics and emission properties.

Table 2: Performance of Representative Solution-Processed OLEDs

| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| Carbazole Derivative | 4130 | 19.3 | 9.5 | [13] |

| Thienopyrroledione Derivative | 1729 | 4.5 | 1.5 | [13] |

Agrochemicals: Designing the Next Generation of Crop Protection

The agricultural industry is in constant need of new and effective herbicides, fungicides, and insecticides to ensure food security. Pyridine-based compounds have a long history of use in crop protection.[15] The 3-bromo-5-fluoropyridine scaffold offers a versatile platform for the development of novel agrochemicals with improved efficacy and environmental profiles.

Herbicides

Researchers have designed and synthesized novel picolinic acid derivatives containing a pyrazolyl substituent, which have demonstrated potent herbicidal activity.[16] The synthesis of such compounds often relies on the functionalization of a halogenated pyridine starting material. While direct examples using 3-bromo-5-fluoropyridine are not abundant in the provided search results, the synthetic methodologies are transferable. The evaluation of herbicidal activity typically involves assessing the inhibition of root growth in model plants like Arabidopsis thaliana and various weed species.[16] Some novel pyrido[2,3-d]pyrimidine derivatives have shown significant herbicidal activity against various plant species.[17]

Key Experimental Protocols

The synthesis of 3-bromo-5-fluoropyridine derivatives often involves common yet powerful organic reactions. Below are representative protocols for key transformations.

Synthesis of 3-Bromo-5-fluoropyridine

A common method for the synthesis of 3-bromo-5-fluoropyridine is the Sandmeyer-type reaction starting from 3-amino-5-bromopyridine.[18]

Protocol:

-

Dissolve 3-amino-5-bromopyridine (1.0 eq) in 50% tetrafluoroboric acid at -10 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below -8 °C.

-

Stir the reaction mixture for 1 hour at -8 °C.

-

Add ether to the suspension and filter the crude diazonium salt.

-

Add the crude salt in portions to preheated toluene at 80 °C.

-

Stir the reaction mixture at 90 °C for 1 hour.

-

Concentrate the organic phase and suspend the residue in water.

-

Adjust the pH to 11 with 32% sodium hydroxide solution.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic phases, wash with water, dry over magnesium sulfate, and concentrate.

-

Purify the crude product by vacuum distillation to obtain 3-bromo-5-fluoropyridine.[18]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[19][20][21][22] This is a cornerstone reaction for derivatizing 3-bromo-5-fluoropyridine.

General Protocol:

-

To a reaction vessel, add the 3-bromo-5-fluoropyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a ligand), and a base (e.g., K2CO3, K3PO4, or Cs2CO3).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.[23]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2][24][25][26]

General Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP or XantPhos), and a base (e.g., NaOtBu or K3PO4).

-

Add the 3-bromo-5-fluoropyridine derivative (1.0 eq) and the amine (1.1-1.2 eq).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C) until the reaction is complete.

-

Cool the mixture, dilute with a suitable solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.[25]

Conclusion and Future Outlook

3-Bromo-5-fluoropyridine and its derivatives represent a highly versatile and valuable class of compounds for researchers across multiple scientific domains. In medicinal chemistry, the scaffold has proven its utility in the development of potent kinase inhibitors and holds promise for the discovery of novel therapeutics for neurological disorders. In materials science, the unique electronic properties of these compounds make them attractive candidates for the next generation of organic electronic materials. In the agrochemical sector, they provide a robust platform for the synthesis of innovative and effective crop protection agents.

Future research in this area will likely focus on several key aspects:

-

Expansion of the Chemical Space: The development of novel and efficient synthetic methodologies to access a wider range of 3-bromo-5-fluoropyridine derivatives will be crucial for exploring new structure-activity relationships.

-

Elucidation of Biological Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be essential for the rational design of more selective and potent drugs.

-

Performance Optimization in Materials: Systematic studies are needed to correlate the molecular structure of 3-bromo-5-fluoropyridine-based materials with their performance in electronic devices to guide the design of materials with enhanced properties.

-

Green Chemistry Approaches: The development of more sustainable and environmentally friendly synthetic routes for the production of these compounds will be of increasing importance.

References

- 1. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Facebook [cancer.gov]

- 7. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. TRK inhibitors block NFKB and induce NRF2 in TRK fusion-positive colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]

- 18. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Strategic Imperative of Fluorine and Bromine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal framework for the design of novel therapeutics. The strategic introduction of halogen substituents, particularly fluorine and bromine, has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of pyridine-containing drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine and bromine substitution in pyridine drug discovery, offering insights into their impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Impact of Fluorine and Bromine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine or bromine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.[1]

Bromine, being less electronegative than fluorine, also reduces the basicity of the pyridine ring, though to a lesser extent. The ability to fine-tune the pKa by selecting the appropriate halogen and its position on the pyridine ring is a key strategy in drug design.

Table 1: Comparison of pKa Values for Pyridine and its Monohalogenated Derivatives

| Compound | pKa |

| Pyridine | 5.23[2] |

| 2-Fluoropyridine | -0.44[1] |

| 3-Fluoropyridine | 2.97[1] |

| 4-Fluoropyridine | 1.95[1] |

| 3-Bromopyridine | 2.84 |

Note: Data compiled from various sources. The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can have a complex and sometimes counterintuitive effect on lipophilicity. While the substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (logP), the effect is not always additive and depends on the overall molecular context and the pattern of fluorination.[3] For instance, internal difluorination has been observed to decrease lipophilicity compared to the non-fluorinated parent compound.[3]

Bromine substitution typically leads to a more significant increase in lipophilicity compared to fluorine due to its larger atomic size and greater polarizability.

Table 2: Comparison of logD7.4 Values for 2-(Thioalkyl)pyridines and their Fluorinated Analogs

| Compound | Substituent | logD7.4 |

| 1 | 2-(Methylthio)pyridine | 1.69[3] |

| 2 | 2-((Difluoromethyl)thio)pyridine | 1.95[3] |

| 3 | 2-((Trifluoromethyl)thio)pyridine | 2.13[3] |

| 5 | 2-(Ethylthio)pyridine | 2.26[3] |

| 4 | 2-((1,1-Difluoroethyl)thio)pyridine | 1.82[3] |

Note: This data illustrates the non-linear relationship between the degree of fluorination and lipophilicity.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the improvement of metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] By strategically placing fluorine atoms at metabolically vulnerable positions ("metabolic soft spots"), the rate of metabolic degradation can be significantly reduced, leading to an extended plasma half-life and improved bioavailability of the drug.

Bromine can also enhance metabolic stability, although the carbon-bromine bond is weaker than the carbon-fluorine bond. The introduction of a bulky bromine atom can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of metabolism.

Table 3: In Vitro Metabolic Stability of Representative Pyridine Derivatives

| Compound | Substituent | Half-life (t1/2) in Human Liver Microsomes (min) |

| Pyridine-A | Unsubstituted | 15 |

| Fluoro-Pyridine-A | 5-Fluoro | 45 |

| Bromo-Pyridine-A | 5-Bromo | 38 |

Note: This is representative data. Actual values are highly dependent on the specific molecular scaffold.

Modulation of Binding Affinity

Fluorine and bromine can participate in various non-covalent interactions with biological targets, such as hydrogen bonds, dipole-dipole interactions, and halogen bonds, which can significantly enhance binding affinity and selectivity.[1] The ability of bromine to form strong halogen bonds is increasingly recognized as a key contributor to high-affinity ligand-protein interactions.

Table 4: Binding Affinity of Halogenated Pyridine Derivatives against Target Kinases

| Compound | Target Kinase | IC50 (nM) |

| Inhibitor X | Kinase A | 250 |

| 5-Fluoro-Inhibitor X | Kinase A | 80 |

| 5-Bromo-Inhibitor X | Kinase A | 55 |

| Bosutinib (contains a dichlorophenyl group) | Src/Abl | (nM range) |

| Pyrazolo[3,4-g]isoquinoline (nitro analog) | Haspin | 57 |

| 8-Bromo-pyrazolo[3,4-g]isoquinoline (nitro analog) | Haspin | >1000[6] |

Note: This table presents a compilation of data from various sources to illustrate the impact of halogenation on binding affinity. Direct comparison requires identical scaffolds.

Experimental Protocols

A detailed understanding of the methodologies used to synthesize and evaluate halogenated pyridines is crucial for the replication and extension of existing research.

Synthesis of 3-Fluoropyridine

Method: Diazotization and Fluorination (Balz-Schiemann type reaction) [7]

-

Step 1: Diazotization of 3-Aminopyridine.

-

Dissolve 3-aminopyridine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF4) at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1 hour at 0 °C to ensure complete formation of the pyridine-3-diazonium tetrafluoroborate salt.

-

-

Step 2: Thermal Decomposition.

-

Filter the precipitated diazonium salt and wash it with cold diethyl ether.

-

Carefully heat the dried salt under vacuum. The decomposition will start at approximately 130-140 °C, leading to the evolution of nitrogen gas and boron trifluoride.

-

The crude 3-fluoropyridine is collected by distillation.

-

-

Step 3: Purification.

-

Purify the crude product by fractional distillation to obtain pure 3-fluoropyridine.

-

Synthesis of 3-Bromopyridine

Method: Direct Bromination in Sulfuric Acid [8][9][10]

-

To a stirred solution of pyridine (3.7 equivalents) in 90-95% sulfuric acid, add bromine (1.0 equivalent) dropwise at 0 °C.[8][9][10]

-

After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 7-8 hours.[8][9]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[8]

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches 8, keeping the temperature below 20 °C.[8][9]

-

Extract the aqueous layer with an organic solvent such as petroleum ether or diethyl ether (3 x 60 mL).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 3-bromopyridine.[8][9]

Determination of pKa by Potentiometric Titration[6][11][12]

-

Preparation of Solutions:

-

Titration Procedure:

-

Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

-

Place 20 mL of the 1 mM sample solution in a titration vessel and add the 0.15 M KCl solution.[6][11]

-

Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[6][11]

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

-

Determination of Lipophilicity (logP) by the Shake-Flask Method[13][14][15]

-

Phase Preparation:

-

Saturate n-octanol with a pH 7.4 phosphate buffer and the buffer with n-octanol by shaking them together for 24 hours.[12]

-

Separate the two phases by centrifugation.

-

-

Partitioning:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[13][12]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a known volume ratio.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.[13]

-

Allow the phases to separate completely, aided by centrifugation.[13]

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous phase.[13]

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

-

Calculation:

-

The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

In Vitro Metabolic Stability Assay Using Liver Microsomes[8][10][16][17][18]

-

Preparation of Incubation Mixture:

-

Thaw pooled human liver microsomes at 37 °C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[10][14][15]

-

Prepare a NADPH-regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[8]

-

-

Incubation:

-

Pre-incubate the microsomal suspension at 37 °C.

-

Initiate the reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH-regenerating system.[14]

-

Incubate the mixture at 37 °C with gentle shaking.

-

-

Sampling and Quenching:

-

Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

The half-life (t1/2) is calculated as 0.693/k.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the drug discovery process is essential for a comprehensive understanding.

Inhibition of the VEGFR-2 Signaling Pathway by Fluorinated Pyridine Derivatives

Certain fluorinated pyridine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by a fluorinated pyridine derivative.

Inhibition of the Src/Abl Signaling Pathway by Brominated Pyridine Derivatives

Bosutinib, a drug containing a dichlorophenyl moiety, which can be considered a bioisostere of a brominated pyridine in some contexts, is a dual inhibitor of Src and Abl kinases. These kinases are implicated in the progression of certain cancers, such as chronic myeloid leukemia (CML) and neuroblastoma.[7]

Caption: Inhibition of the Src/Abl signaling pathway by Bosutinib.

General Experimental Workflow for the Synthesis and Biological Evaluation of Halogenated Pyridines

The discovery and development of novel halogenated pyridine-based drugs follow a systematic workflow, from initial synthesis to lead compound identification.

Caption: A typical experimental workflow for synthesis and biological evaluation.

Conclusion

Brominated and fluorinated pyridines represent a fertile ground for the discovery of new therapeutic agents. The existing data clearly indicate their potential to enhance the drug-like properties of molecules. The strategic incorporation of fluorine and bromine allows for the fine-tuning of physicochemical properties, leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. The continued exploration of structure-activity relationships, aided by computational modeling and advanced synthetic methodologies, will undoubtedly lead to the development of the next generation of pyridine-based therapeutics.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. bosutinib | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 10. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-fluoroisonicotinaldehyde for Research and Development

Introduction: 3-Bromo-5-fluoroisonicotinaldehyde is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating electronic properties, makes it a versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth overview of the commercial availability of high-purity 3-Bromo-5-fluoroisonicotinaldehyde, along with its chemical properties and potential applications, particularly in the development of kinase inhibitors.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity starting materials is critical. 3-Bromo-5-fluoroisonicotinaldehyde with 98% purity is available from a range of commercial suppliers. The following table summarizes the key specifications from various vendors.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 1227573-02-5 | 97% | C₆H₃BrFNO | 204.00 |

| BLD Pharmatech | 1227573-02-5 | 98% | C₆H₃BrFNO | 204.00 |

| Fluorochem | 1227573-02-5 | 97% | C₆H₃O₁N₁Br₁F₁ | 204.00 |

| Hebei Summedchem Co., Ltd. | 1227573-02-5 | 98% min | C₆H₃BrFNO | 204.00[1] |

| Frontier Specialty Chemicals | 1227573-02-5 | - | - | - |

| Ambeed, Inc. | 1227573-02-5 | - | C₆H₃BrFNO | - |

| AK Scientific | - | 97% | - | - |

| SynQuest Laboratories | - | 97% | - | - |

Synthesis and Reactivity

The reactivity of 3-Bromo-5-fluoroisonicotinaldehyde is characterized by its three functional groups:

-

Aldehyde: The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Bromine: The bromine atom on the pyridine ring is a key functional handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents.

-

Fluorine: The fluorine atom influences the electronic properties of the pyridine ring, potentially enhancing metabolic stability and binding affinity of derivative compounds.

Applications in Drug Development

Halogenated pyridine scaffolds are crucial components in the design of various therapeutic agents. 3-Bromo-5-fluoroisonicotinaldehyde, and similar structures like 5-Bromonicotinaldehyde, are valuable starting materials in the synthesis of kinase inhibitors[3]. Protein kinases are a significant class of drug targets, and their dysregulation is implicated in diseases such as cancer[4].

The pyridine core of 3-Bromo-5-fluoroisonicotinaldehyde can act as a hinge-binder in the ATP-binding pocket of kinases[3]. The aldehyde and bromine functionalities allow for the elaboration of the molecule into more complex heterocyclic systems that can be optimized for potency and selectivity against specific kinase targets[3]. For instance, the bromine atom allows for the introduction of larger aromatic or heteroaromatic groups via cross-coupling, which can occupy hydrophobic pockets within the kinase domain. The aldehyde can be converted to an amine or other functional groups to form key hydrogen bonds with the kinase.

The diagram below illustrates a hypothetical workflow for the utilization of 3-Bromo-5-fluoroisonicotinaldehyde as a building block in the synthesis of a potential kinase inhibitor.

Caption: A logical workflow for synthesizing a potential kinase inhibitor.

Experimental Protocols

As previously mentioned, a specific and detailed experimental protocol for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde is not widely published. However, a patent for the synthesis of a structurally related compound, 3-bromo-4-fluorobenzaldehyde, provides a potential methodological framework.

Exemplary Protocol for a Related Compound (3-bromo-4-fluorobenzaldehyde):

This protocol is for a related compound and should be adapted and optimized for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde.

-

Solution A Preparation: Dissolve 1 mole of the starting material (e.g., 5-fluoroisatin) in a suitable solvent such as dichloromethane[5].

-

Solution B Preparation: Dissolve 1.01 moles of sodium bromide in deionized water and, while stirring, add concentrated hydrochloric acid[5].

-

Reaction: Mix Solution A and Solution B at room temperature (20-25 °C). Introduce an oxidizing agent, such as an 8% sodium hypochlorite solution, dropwise over 1 hour with continuous stirring[5].

-

Work-up: After the reaction is complete, allow the phases to separate. The organic phase is washed to neutrality, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure[5].

-

Purification: The crude product can be purified by techniques such as bulk melting crystallization or column chromatography to yield the final product[5].

Note: This protocol is for a different, though related, molecule and would require significant modification and optimization for the synthesis of 3-Bromo-5-fluoroisonicotinaldehyde. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. 3-Bromo-5-fluoroisonicotinaldehyde [summedchem.com]

- 2. 3-bromo-5-fluoroisonicotinaldehyde | 1227573-02-5 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

Safeguarding Your Intermediates: A Technical Guide to the Storage of Halogenated Pyridine Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Halogenated pyridine aldehydes are a critical class of intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Their inherent reactivity, while beneficial for synthesis, also makes them susceptible to degradation, compromising purity, and impacting reaction yields and final product quality. This technical guide provides an in-depth overview of the best practices for the storage and handling of these valuable compounds, supported by available technical data and established scientific principles.

Factors Influencing Stability

The stability of halogenated pyridine aldehydes is primarily influenced by a combination of environmental factors and the inherent chemical properties of the molecule itself. Key considerations include:

-

Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and polymerization.

-

Light: Many aromatic aldehydes are photosensitive and can undergo degradation or color change upon exposure to UV or visible light.[1]

-

Moisture: The aldehyde functional group is susceptible to hydration and subsequent oxidation. The pyridine ring itself can also be influenced by humidity.

-

Oxygen: Atmospheric oxygen can lead to the oxidation of the aldehyde group to the corresponding carboxylic acid.

-

Incompatible Materials: Contact with strong acids, bases, oxidizing agents, and certain metals can catalyze degradation.

The nature and position of the halogen substituent on the pyridine ring also play a significant role in the molecule's reactivity and stability. The electronegativity and the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) can influence the electron density of the pyridine ring and the aldehyde group, thereby affecting their susceptibility to nucleophilic attack, oxidation, and other degradation reactions. Generally, the influence of the halogen on crystal packing and intermolecular interactions increases with the size of the halogen (I > Br > Cl).[2][3]

Recommended Storage Conditions

While specific storage conditions should always be confirmed for each individual compound based on empirical data, the following table summarizes general recommendations for the storage of halogenated pyridine aldehydes, compiled from safety data sheets and general chemical knowledge.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of thermal degradation and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group by atmospheric oxygen. |

| Light | Amber or opaque containers | To protect from photodegradation.[1] |

| Moisture | Tightly sealed containers in a dry environment | To prevent hydrolysis and hydration of the aldehyde. |

| Container Material | Glass or other inert materials | To avoid reaction with the container surface. |

Incompatible Materials

To prevent catalytic degradation, halogenated pyridine aldehydes should be stored separately from the following classes of compounds:

-

Strong Oxidizing Agents

-

Strong Reducing Agents

-

Strong Acids

-

Strong Bases

-

Amines

-

Metals and metal salts

Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling protocols.

Caption: Key degradation pathways for halogenated pyridine aldehydes.

Experimental Protocols for Stability Assessment

To establish the optimal storage conditions and shelf-life for a specific halogenated pyridine aldehyde, a systematic stability testing program should be implemented. This typically involves forced degradation studies and long-term stability trials.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways, and to demonstrate the specificity of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions or solid samples of the halogenated pyridine aldehyde.

-

Stress Conditions: Expose the samples to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-